molecular formula C14H11Cl2NOS B2571767 N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide CAS No. 339097-81-3

N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide

Cat. No. B2571767
CAS RN: 339097-81-3
M. Wt: 312.21
InChI Key: UIABWTSKODHWQJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Environmental Impact of Chlorophenyl Compounds

Chlorophenols, including compounds related to "N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide," have been assessed for their environmental impact, particularly on the aquatic environment. These studies evaluate the moderate toxicity of chlorophenols to mammalian and aquatic life, their persistence in the environment depending on microbial degradation capabilities, and their low bioaccumulation potential despite their strong organoleptic effects (Krijgsheld & Gen, 1986).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents, including compounds related to chlorophenyl sulfanyl acetamide. These developments are critical for creating more efficient and selective synthetic pathways in organic chemistry, with applications in the synthesis of various pharmaceuticals and chemicals (Kondo & Murakami, 2001).

Degradation Mechanisms

Studies have also focused on the degradation mechanisms of chlorinated phenols, highlighting the role of zero-valent iron and bimetallic systems in dechlorinating these compounds efficiently. This research is significant for environmental remediation efforts, offering potential methods for reducing the impact of chlorophenyl compounds on ecosystems (Gunawardana, Singhal, & Swedlund, 2011).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-chlorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS/c15-10-4-3-5-11(8-10)19-9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIABWTSKODHWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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